3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole
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Description
Typically, compounds like this could be part of a larger class of organic compounds known as heterocyclic compounds, which contain at least one atom other than carbon within their ring structure, in this case, nitrogen and oxygen .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The carbonyl group (C=O) and the fluorosulfonyloxy group (FSO2O-) are likely key functional groups in this compound.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. Carbonyl compounds, for instance, are known to undergo nucleophilic addition and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by their functional groups. For instance, carbonyl compounds have specific reactivity and polarity due to the carbonyl group .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O5S/c1-14(9-2-3-18-13-9)10(15)7-4-8(6-12-5-7)19-20(11,16)17/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUUGJVSTLBUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NOC=C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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